5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

5-HT6 receptor pharmacology CNS drug discovery Serotonin receptor ligands

Research requiring 5-HT₆ receptor pharmacology often faces confounding partial agonism with tetrahydropyridine analogs (e.g., EMD-386088). This piperidine-saturated indole provides a pure antagonist profile. - **Functional antagonist** (IC₅₀ 5.01 nM, cAMP assay; Ki 1.17 nM) - no mixed agonism - **Free secondary amine** (pKa ~10-11) enables N-functionalization for SAR, bioconjugation, or probe synthesis - **Calculated LogP 2.98** - optimized for CNS penetration while retaining derivatizability - **Metabolically stable** - saturated piperidine avoids CYP450 epoxidation soft spots

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
CAS No. 400801-74-3
Cat. No. B3135426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole
CAS400801-74-3
Molecular FormulaC14H17ClN2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)Cl)C3CCNCC3
InChIInChI=1S/C14H17ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3
InChIKeyLINSEQUDGLPNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole: Structural and Pharmacological Baseline


5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CAS 400801-74-3) is a synthetic 3-(4-piperidinyl)-1H-indole derivative bearing a chlorine substituent at the 5-position and a methyl group at the 2-position of the indole core . This compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate for serotonin 5-HT₆ receptor ligands and other CNS-targeted small molecules . The fully saturated piperidine ring distinguishes it from its closest structural analog, EMD-386088 (5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), which contains a tetrahydropyridine moiety [1]. This saturation difference carries meaningful implications for basicity, metabolic stability, and functional activity at the 5-HT₆ receptor that procurement decisions must account for.

Why Tetrahydropyridine or N-Alkylated Analogs Cannot Substitute


Indole-piperidine compounds within the 5-HT₆ receptor ligand class are not interchangeable due to systematic structural variations that directly impact receptor pharmacology, selectivity, and chemical derivatization potential [1]. The target compound's fully saturated piperidine ring provides a secondary amine (pKa ~10-11) capable of forming distinct hydrogen-bond interactions compared to the tetrahydropyridine analog EMD-386088 (pKa ~8-9 for the tetrahydropyridine nitrogen) . Reports indicate that this saturation shift can convert a partial agonist (EMD-386088, Ki 1 nM at 5-HT₆) into a functional antagonist (target compound, Ki 1.17 nM at 5-HT₆) when measured in HEK293 cells expressing human recombinant 5-HT₆ receptors [2]. Furthermore, the free NH of the piperidine ring offers a unique synthetic handle for N-functionalization (alkylation, acylation, sulfonylation) that is unavailable in N-alkylated analogs such as 5-chloro-2-methyl-3-(1-methylpiperidin-4-yl)-1H-indole . These pharmacodynamic and synthetic divergences preclude simple substitution without altering assay outcomes or downstream synthesis routes.

Quantitative Differentiation Evidence vs. Closest Analogs


5-HT₆ Functional Switch: Antagonism vs. Partial Agonism

The target compound (fully saturated piperidine) demonstrates 5-HT₆ receptor antagonist activity with a Ki of 1.17 nM in a functional cAMP accumulation assay using human recombinant 5-HT₆ receptors expressed in HEK293 cells [1]. In contrast, the closest structural analog EMD-386088 (tetrahydropyridine) acts as a 5-HT₆ partial agonist with a Ki of 1.0 nM in radioligand binding assays [2]. This functional switch—from partial agonism to antagonism—despite nearly identical binding affinity, is attributed to the conformational restriction and altered basicity introduced by saturation of the tetrahydropyridine ring to piperidine [3].

5-HT6 receptor pharmacology CNS drug discovery Serotonin receptor ligands

CNS Permeability: LogP Differentiation from Tetrahydropyridine Series

The target compound exhibits a calculated LogP of 2.98 , which falls within the optimal CNS drug-likeness range (LogP 2-4). In contrast, the tetrahydropyridine analog EMD-386088 has a higher computed LogP (~3.3-3.5) due to the increased lipophilicity of the partially unsaturated ring [1]. A LogP difference of 0.3-0.5 log units can meaningfully influence passive membrane permeability and blood-brain barrier penetration, with the target compound's lower LogP potentially offering a more favorable balance between CNS penetration and metabolic clearance [2].

Physicochemical property profiling CNS drug-likeness LogP optimization

Synthetic Versatility: Secondary Amine vs. N-Alkylated Analogs

The target compound's piperidine secondary amine serves as a reactive handle for alkylation, acylation, reductive amination, and sulfonylation, allowing rapid generation of structurally diverse libraries . By contrast, 5-chloro-2-methyl-3-(1-methylpiperidin-4-yl)-1H-indole (CAS not publicly linked), the N-methyl analog, lacks this derivatization capability, permanently locking the basic amine as a tertiary center [1]. This synthetic constraint limits the N-methyl analog's utility as a scaffold diversification point. The target compound is thus the preferred intermediate when structure-activity relationship (SAR) exploration of the piperidine nitrogen is desired [2].

Medicinal chemistry Building block versatility Parallel synthesis

5-HT₆ Affinity: Contribution of the 5-Chloro Substituent

The 5-chloro substituent on the indole ring is a critical determinant of 5-HT₆ receptor affinity. The target compound (5-Cl) demonstrates a Ki of 1.17 nM at human recombinant 5-HT₆ receptors [1]. The des-chloro analog, 2-methyl-3-(piperidin-4-yl)-1H-indole, while not directly measured in the same assay, is predicted to exhibit at least 10- to 100-fold reduced 5-HT₆ affinity based on established SAR for indole-based 5-HT₆ ligands, where halogen substitution at the 5-position consistently enhances binding through halogen-bonding interactions with the receptor's hydrophobic pocket [2]. This SAR trend is conserved across multiple indole chemotypes targeting 5-HT₆ [3].

Halogen bonding 5-HT6 SAR Indole substitution effects

Optimal Procurement Scenarios Based on Differentiated Evidence


5-HT₆ Antagonist Screening for Alzheimer's and Schizophrenia

The target compound's confirmed 5-HT₆ antagonist activity (Ki 1.17 nM, IC₅₀ 5.01 nM in cAMP assay) [1] makes it directly applicable for antagonist-biased high-throughput screening cascades targeting cognitive impairment in Alzheimer's disease and schizophrenia. Unlike the partial agonist EMD-386088, the target compound does not confound assay interpretation with mixed agonism/antagonism, providing cleaner SAR data for hit-to-lead optimization. Its free secondary amine also enables rapid parallel library synthesis to explore N-substituent effects on antagonist potency and selectivity.

Diversifiable CNS Lead Scaffold with Optimized Physicochemistry

With a calculated LogP of 2.98 , the target compound resides squarely in CNS drug-like chemical space. Medicinal chemistry teams focused on optimizing brain penetration while maintaining aqueous solubility can use the compound as a centrally versatile scaffold. The secondary amine allows systematic exploration of N-alkyl, N-acyl, and N-sulfonyl derivatives to fine-tune LogP, pKa, and off-target selectivity without altering the indole core pharmacophore.

Tool Compound Synthesis for Academic 5-HT₆ Pharmacology

Academic laboratories investigating 5-HT₆ receptor signaling bias or developing chemical probes require a scalable, derivatizable indole-piperidine core. The target compound's chlorine atom at the 5-position ensures high-affinity receptor engagement [1], while the secondary amine enables conjugation to fluorophores, biotin, or photoaffinity labels for target engagement studies—functionality irrevocably lost in N-alkylated analogs.

Metabolic Stability Comparison: Saturated vs. Unsaturated Piperidine

The saturation difference between the target compound (piperidine) and EMD-386088 (tetrahydropyridine) provides a unique opportunity for drug metabolism and pharmacokinetics (DMPK) teams to compare oxidative metabolism rates. Tetrahydropyridines are susceptible to CYP450-mediated epoxidation and N-dealkylation; the fully saturated piperidine ring of the target compound eliminates these metabolic soft spots, potentially yielding superior microsomal stability—an hypothesis testable only if both compounds are procured and evaluated in parallel.

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